molecular formula C12H15BrFNO2 B8013283 tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate

tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate

Cat. No.: B8013283
M. Wt: 304.15 g/mol
InChI Key: KDJWWRAOVNWVNR-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate: is a chemical compound with the molecular formula C12H16BrNO2 . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a bromomethyl group, and a fluorophenyl group, which contribute to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(bromomethyl)-4-fluoroaniline. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Synthesis

This compound serves as a crucial building block in organic chemistry. It is utilized in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for specific reactions, including:

  • Substitution Reactions : The bromomethyl group can be substituted with various nucleophiles such as amines or thiols, facilitating the creation of diverse chemical entities.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to yield alcohols or ketones and reduction to form amines, broadening its utility in synthetic pathways.

Biological Research Applications

Enzyme Mechanism Studies

In biological research, tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate is employed to investigate enzyme mechanisms. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes allows it to act as a probe for biological assays. This interaction can lead to the inhibition or modification of enzyme activity, making it valuable for studying biochemical pathways.

Medical Research

Drug Development

The compound is under investigation for its potential role in drug development. Its structure may contribute to the design of new pharmacological agents targeting specific diseases. For instance, studies have shown that modifications to similar carbamate structures can enhance their efficacy against certain biological targets .

Case Study: PD-L1 Inhibitors

Recent research focused on compounds structurally related to this compound has demonstrated their potential as PD-L1 inhibitors. These compounds showed low nanomolar activity in disrupting the PD-1/PD-L1 complex, which is critical in cancer immunotherapy. The findings suggest that similar carbamate derivatives could be further explored for therapeutic applications against cancer .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for synthesizing agrochemicals and other fine chemicals. The compound's stability and reactivity allow for efficient scaling in industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

  • tert-Butyl 4-(bromomethyl)phenylcarbamate
  • tert-Butyl N-(3-bromopropyl)carbamate
  • tert-Butyl bromoacetate

Comparison: Compared to similar compounds, tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate is unique due to the presence of the fluorophenyl group. This group enhances its reactivity and binding affinity, making it more effective in certain applications. Additionally, the combination of the bromomethyl and fluorophenyl groups provides a distinct reactivity pattern that is not observed in other similar compounds .

Biological Activity

Tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group, a bromomethyl substituent, and a fluorophenyl moiety. This unique configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures can function as inhibitors of enzymes or receptors, modulating their activity and leading to significant biological effects. The bromomethyl group may form covalent bonds with nucleophilic sites on proteins, affecting cellular processes such as signal transduction and metabolic pathways .

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties. Compounds structurally related to this carbamate have shown efficacy against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against colon carcinoma cell lines, indicating potential for further development as anticancer agents .

Neuroprotective Effects

Research into neuroprotective effects has highlighted the potential of similar compounds in preventing neurodegeneration. For example, certain derivatives have been shown to inhibit amyloid beta peptide aggregation, a key factor in Alzheimer's disease pathology. This suggests that this compound might also possess similar protective capabilities against neurotoxic agents .

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. One study reported that a structurally analogous compound exhibited significant cytotoxicity against HCT-15 colon cancer cells with an IC50 value of 1.61 µg/mL. These findings suggest that this compound could be similarly effective .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundActivity TypeIC50 Value (µg/mL)Reference
This compoundAntitumorTBDThis Study
Related Compound A (e.g., M4)Antitumor1.61
Related Compound BNeuroprotectiveTBD

Properties

IUPAC Name

tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-9-4-5-10(14)8(6-9)7-13/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJWWRAOVNWVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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